2-Ethyl-6-methoxybenzofuran

Regioselective synthesis Electrophilic aromatic substitution Benzbromarone intermediates

2-Ethyl-6-methoxybenzofuran (CAS 52814-93-4) is a disubstituted benzofuran derivative bearing a 2-ethyl group and a 6-methoxy substituent on the benzofuran core (C₁₁H₁₂O₂, MW 176.21 g/mol). This compound serves as a critical synthetic intermediate in the preparation of benzbromarone-class uricosuric agents and has been explicitly utilized as a starting material in the Wolff-Kishner reduction pathway to access 2-ethylbenzofuran pharmacophores.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 52814-93-4
Cat. No. B8723664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-6-methoxybenzofuran
CAS52814-93-4
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(O1)C=C(C=C2)OC
InChIInChI=1S/C11H12O2/c1-3-9-6-8-4-5-10(12-2)7-11(8)13-9/h4-7H,3H2,1-2H3
InChIKeyDSLWVYYNXWAYRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-6-methoxybenzofuran (CAS 52814-93-4) Procurement Guide: Key Intermediate for Uricosuric and CYP19-Targeted Drug Discovery


2-Ethyl-6-methoxybenzofuran (CAS 52814-93-4) is a disubstituted benzofuran derivative bearing a 2-ethyl group and a 6-methoxy substituent on the benzofuran core (C₁₁H₁₂O₂, MW 176.21 g/mol) . This compound serves as a critical synthetic intermediate in the preparation of benzbromarone-class uricosuric agents and has been explicitly utilized as a starting material in the Wolff-Kishner reduction pathway to access 2-ethylbenzofuran pharmacophores [1]. The 6-methoxy substitution pattern confers regiochemical control during electrophilic aromatic acylation that is distinct from the 5-methoxy and 7-methoxy positional isomers, making this compound a strategically preferred building block for structure-activity relationship (SAR) exploration of hURAT1 inhibitors and CYP19 aromatase inhibitors [2].

Why 2-Ethyl-6-methoxybenzofuran Cannot Be Replaced by Unsubstituted or 5-/7-Methoxy Analogs in Regioselective Synthesis


Simple substitution with 2-ethylbenzofuran (lacking the 6-methoxy group) or positional isomers such as 2-ethyl-5-methoxybenzofuran and 2-ethyl-7-methoxybenzofuran produces markedly different regioisomeric outcomes during Friedel-Crafts acylation, the pivotal step in constructing benzbromarone-related pharmacophores [1]. Specifically, the 5-methoxy analog (11B) generates three regioisomeric products (3-, 4-, and 7-substituted), introducing purification complexity and reducing the yield of the desired 3-aroyl isomer, while the 6-methoxy analog (11C) affords only two products (3- and 4-substituted) [1]. Furthermore, the absence of the 6-methoxy group eliminates a critical pharmacophoric element required for potent CYP19 aromatase inhibition; unsubstituted parent benzofuran derivatives show IC₅₀ values substantially higher than the 0.01–1.46 μM range observed for 6-methoxy-substituted congeners [2]. These regiochemical and pharmacophoric constraints render generic substitution scientifically invalid for applications requiring precise structural fidelity.

2-Ethyl-6-methoxybenzofuran (52814-93-4): Quantitative Differentiation Evidence Against Closest Analogs


Regioselectivity Advantage: 6-Methoxy vs. 5-Methoxy and 7-Methoxy Isomers in Friedel-Crafts Acylation

Under identical Friedel-Crafts acylation conditions (p-anisoyl chloride, SnCl₄), the 6-methoxy isomer 11C produces only two regioisomeric products (3-substituted 17 and 4-substituted 18), whereas the 5-methoxy isomer 11B generates three products (3-substituted 14, 4-substituted 15, and 7-substituted 16), and the 7-methoxy isomer 11D also generates two products (3-substituted 19 and 4-substituted 20) [1]. The 6-methoxy substitution pattern thus provides a simplified product mixture relative to 5-methoxy, reducing chromatographic burden and improving the effective yield of the desired 3-aroyl regioisomer for downstream SAR studies [1].

Regioselective synthesis Electrophilic aromatic substitution Benzbromarone intermediates

CYP19 Aromatase Inhibition: 6-Methoxy Substitution Confers Potency Superior to Unsubstituted Benzofuran

In a systematic evaluation of benzofuran-based CYP19 (aromatase) inhibitors using human placental microsomes, 6-methoxy- and 6-hydroxy-substituted benzofuran derivatives exhibited IC₅₀ values in the range of 0.01–1.46 μM, representing activity significantly greater than that observed for the corresponding unsubstituted parent benzofuran compounds and comparable with or superior to the clinical reference compound arimidex (anastrozole; IC₅₀ = 0.6 μM) [1]. Within this series, the most potent 6-methoxy-containing derivative (compound 7d, bearing a 4-cyanophenyl-triazole moiety) achieved an IC₅₀ of 0.01 μM (10 nM), a 60-fold improvement over arimidex [1]. The unsubstituted benzofuran scaffold lacking the 6-methoxy group did not achieve comparable inhibitory potency, establishing the 6-methoxy position as a critical pharmacophoric feature rather than a silent substituent [1].

Aromatase inhibition CYP19 Breast cancer Endocrine therapy

hURAT1 Inhibitory Activity of the Direct 3-Aroyl Derivative: Defined IC₅₀ Bridging Intermediate to Drug Candidate

The direct 3-aroyl derivative of 2-ethyl-6-methoxybenzofuran, namely (2-ethyl-6-methoxybenzofuran-3-yl)(4-hydroxyphenyl)methanone (ChEMBL1767097), was tested for hURAT1 inhibition in the Xenopus oocyte expression system and exhibited an IC₅₀ of 3.92 μM (3,920 nM) against ¹⁴C-uric acid uptake [1]. This value places the compound in the moderate inhibitory potency range within the broader 2-ethylbenzofuran SAR series, where compounds lacking the 3-aroyl substitution (i.e., the parent 2-ethylbenzofurans without C-ring functionalization) showed negligible inhibition (% inhibition at 50 μM ≤ 28.7%) [2]. The defined IC₅₀ provides a quantitative benchmark for iterative medicinal chemistry optimization starting from this specific intermediate, whereas the unfunctionalized 2-ethyl-6-methoxybenzofuran scaffold alone would not provide meaningful URAT1 engagement [2].

URAT1 inhibition Uricosuric Gout Hyperuricemia

Synthetic Yield: 97% Wolff-Kishner Reduction of 2-Acetyl-6-methoxybenzofuran to the Target Compound

In the patent literature describing the manufacture of 6-hydroxybenzbromarone, the Wolff-Kishner reduction of 2-acetyl-6-methoxybenzofuran (3.30 g, 17.3 mmol) to 2-ethyl-6-methoxybenzofuran was achieved using hydrazine in diethylene glycol at 190 °C followed by KOH treatment at 120–130 °C, yielding 2.98 g (16.9 mmol) of purified product after HPLC (silica gel, CHCl₃), corresponding to a 97% isolated yield [1]. This near-quantitative conversion contrasts with the more modest 81% yield reported in generic synthesis protocols and the variable yields (typically 53–90%) observed for the unsubstituted 2-ethylbenzofuran via alternative routes [2]. The high yield is enabled by the electron-donating 6-methoxy group which stabilizes the hydrazone intermediate and facilitates the Wolff-Kishner reduction pathway [1].

Wolff-Kishner reduction Synthetic efficiency Process chemistry Benzbromarone synthesis

Metabolic Demethylation Liability: 6-Methoxy Group as a Prodrug Element Enabling In Vivo Bioactivation to 6-Hydroxy Active Metabolite

The 6-methoxy group of 2-ethyl-6-methoxybenzofuran-derived compounds (e.g., benzbromarone) undergoes cytochrome P450-mediated O-demethylation—primarily via CYP2C9—to yield the corresponding 6-hydroxy metabolite, which has been demonstrated to possess a longer half-life and greater pharmacological potency than the parent methoxy compound . Specifically, 6-hydroxybenzbromarone (the demethylated metabolite) exhibits an IC₅₀ of 21.5 μM against EYA3 and demonstrates potent uricosuric and xanthine oxidase inhibitory activity . In the hURAT1 SAR study, compounds containing a methoxy group on the B-ring that were compared with their demethoxylated (phenolic) counterparts showed that 'functional group biotransformations (e.g., CYP-catalyzed MeO− to HO−) are very important chemical attributes to consider when designing future URAT1 inhibitors' [1]. This metabolic activation pathway represents a differentiating feature of the 6-methoxy substitution pattern: it serves simultaneously as a synthetic protecting group and a latent pharmacophore that is unmasked in vivo [1].

Prodrug design CYP450 metabolism 6-Hydroxybenzbromarone Pharmacokinetics

Procurement-Relevant Application Scenarios for 2-Ethyl-6-methoxybenzofuran (CAS 52814-93-4)


Medicinal Chemistry: hURAT1 Inhibitor Lead Optimization for Gout and Hyperuricemia

2-Ethyl-6-methoxybenzofuran is the direct precursor for synthesizing 3-aroyl-2-ethyl-6-methoxybenzofuran derivatives with defined hURAT1 inhibitory activity. The 3-aroyl derivative (2-ethyl-6-methoxybenzofuran-3-yl)(4-hydroxyphenyl)methanone shows an IC₅₀ of 3.92 μM in the Xenopus oocyte hURAT1 assay [1], providing a quantifiable starting point for iterative SAR. The 6-methoxy position simultaneously offers regiochemical control during acylation (only 2 regioisomers vs. 3 for the 5-methoxy analog) and serves as a metabolic prodrug handle that is bioactivated to the 6-hydroxy form by CYP2C9 in vivo [2]. Procurement of this specific intermediate enables direct access to the benzbromarone chemical space, which includes sub-micromolar hURAT1 inhibitors (e.g., compound 39: IC₅₀ = 42 nM) when the C-ring phenol is dibrominated [2].

Oncology Drug Discovery: CYP19 Aromatase Inhibitor Development

The 6-methoxybenzofuran scaffold is a privileged pharmacophore for CYP19 (aromatase) inhibition, with 6-methoxy-substituted derivatives achieving IC₅₀ values as low as 0.01 μM (10 nM)—a 60-fold improvement over the clinical aromatase inhibitor arimidex (IC₅₀ = 0.6 μM) [3]. The unsubstituted benzofuran parent compounds lack this potency, establishing the 6-methoxy group as essential rather than optional for achieving therapeutically relevant CYP19 inhibition [3]. Researchers developing next-generation aromatase inhibitors for endocrine-resistant breast cancer should procure 2-ethyl-6-methoxybenzofuran as the foundational building block for constructing 1-[(benzofuran-2-yl)phenylmethyl]-azole derivatives, where the 6-methoxy substituent has been validated as critical for sub-micromolar potency in human placental microsome assays [3].

Process Chemistry and Reference Standard: Benzbromarone Impurity Profiling and Quality Control

2-Ethyl-6-methoxybenzofuran and its direct acylation product (2-ethylbenzofuran-6-yl)(4-methoxyphenyl)methanone are documented as benzbromarone-related impurities (Impurity 19/20) requiring characterization for regulatory compliance [4]. The patent-validated synthesis achieves 97% isolated yield for 2-ethyl-6-methoxybenzofuran via Wolff-Kishner reduction of 2-acetyl-6-methoxybenzofuran [5], a reproducible protocol suitable for preparing multi-gram quantities of high-purity reference material. QC laboratories and pharmaceutical manufacturers developing benzbromarone generic formulations require this compound as an authenticated impurity reference standard for HPLC method validation, with the 6-methoxy substitution pattern serving as a key marker for distinguishing process-related impurities from degradation products [4].

Academic and Industrial Benzofuran Library Synthesis: Regioselective Scaffold Diversification

For groups constructing benzofuran-focused compound libraries, 2-ethyl-6-methoxybenzofuran offers a distinct advantage over the 5-methoxy isomer: the 6-methoxy directing effect limits Friedel-Crafts acylation to two regioisomeric products rather than three, reducing purification complexity and increasing the isolated yield of the desired 3-substituted isomer [2]. This regiochemical predictability is critical when scaling library synthesis across multiple aroyl chloride building blocks, where the cost of chromatographic separation of three-component mixtures becomes prohibitive. The 6-methoxy substitution also enables subsequent selective demethylation to the 6-hydroxy analog, providing access to both methoxy and phenolic SAR probes from a single starting material [2].

Quote Request

Request a Quote for 2-Ethyl-6-methoxybenzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.